
4-Methylisothiazolidine 1,1-dioxide
Overview
Description
4-Methylisothiazolidine 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a five-membered isothiazolidine ring with a methyl group at the 4-position and two sulfonyl oxygen atoms at the 1-position. These compounds typically exhibit polar characteristics due to the sulfone group, impacting solubility and reactivity.
Preparation Methods
Preparation via N,N'-Dimethyl-3,3'-dithio Dipropionamide Precursors and Chlorination
Synthetic Route Summary
A key approach involves preparing N,N'-dimethyl-3,3'-dithio dipropionamide or related sulfhydryl propionic acid amides, which upon chlorination yield the isothiazolidine 1,1-dioxide structure.
- Precursor Formation:
React methyl acrylate, aqueous methylamine, and sulfur to form 3,3'-dimethyl dithio dipropionate crude product. - Amidation:
Introduce methylamine gas into the crude product in methanol at low temperature (5–15 °C) for ~24 hours to form N,N'-dimethyl-3,3'-dithio dipropionamide. - Cyclization and Chlorination:
Chlorinate the amidated precursor at 0–20 °C using chlorine gas, leading to cyclization and formation of the isothiazolidine ring with 1,1-dioxide groups. - Purification:
Decolorize with activated carbon, filter, cool to crystallize the product, and dry to obtain high purity 4-Methylisothiazolidine 1,1-dioxide.
Reaction Conditions and Yields
Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Precursor formation | Methyl acrylate + methylamine + S | 15–25 | Variable | High | Generates crude 3,3'-dithio dipropionate |
Amidation | Methanol + methylamine gas | 5–15 | 24 hours | High | Forms N,N'-dimethyl-3,3'-dithio dipropionamide suspension |
Chlorination & Cyclization | Chlorine gas, stirring | 0–20 | 1–2 hours | ~80 | Produces isothiazolidine 1,1-dioxide hydrochloride salt |
Purification | Decolorization, filtration, crystallization | 60–70 (decolorization), -10–0 (crystallization) | 1 hour + cooling | >99.8 purity | Final product isolation |
Research Findings
- The use of potassium iodide as a catalyst enhances chlorination efficiency.
- Maintaining low temperature during chlorination (0–20 °C) suppresses side reactions and promotes high purity.
- The process can be performed in a one-pot manner, reducing intermediate isolation steps and waste generation.
- The final product purity exceeds 99.8% by liquid phase normalization methods.
- Yields of 80–81% are typical under optimized conditions.
Alternative Preparation via One-Pot Multi-Component Reactions and Ring-Closing Metathesis (RCM)
Synthetic Strategy
An alternative, more modern approach involves the synthesis of isothiazolidine 1,1-dioxide scaffolds via:
- Sulfonylation of suitable precursors,
- Ring-closing metathesis (RCM) to form the dihydroisothiazole 1,1-dioxide core,
- Subsequent functionalization via one-pot click chemistry combined with aza-Michael addition or esterification.
Key Experimental Details
- The core scaffold 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide is prepared on a multi-gram scale via a 3-step sulfonylation, RCM, and propargylation protocol.
- RCM catalyst [(IMesH2)(PCy3)(Cl)2Ru=CHPh] is added in multiple portions to maintain high conversion.
- Subsequent one-pot reactions with amines and azides at 60 °C for 12 hours yield diversified isothiazolidine 1,1-dioxide derivatives.
- Aza-Michael addition of amino alcohols followed by click/esterification protocols enable library synthesis of functionalized derivatives.
Advantages
- This method allows rapid access to a diverse library of isothiazolidine 1,1-dioxides.
- High scalability and modularity.
- Avoids multiple purification steps by using one-pot protocols.
Comparative Summary Table of Preparation Methods
Parameter | Chlorination of Dithio Dipropionamide | One-Pot RCM and Click Chemistry Approach |
---|---|---|
Starting Materials | Methyl acrylate, methylamine, sulfur | Sulfonylated precursors, alkynes, amines, azides |
Key Reaction Steps | Amidation, chlorination, crystallization | Sulfonylation, RCM, propargylation, click/aza-Michael |
Reaction Temperature | 0–25 °C | 60 °C (functionalization) |
Reaction Time | Several hours to 1 day | 12 hours per step |
Yield | ~80% | Variable, high conversion in RCM |
Purity of Final Product | >99.8% | High, depending on purification |
Scalability | Industrially viable | Suitable for library synthesis |
Waste and Cost Efficiency | Reduced by one-pot and recycling solvents | Efficient for diverse analog synthesis |
Chemical Reactions Analysis
4-Methylisothiazolidine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of other heterocyclic compounds.
- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactive sulfone group.
Biology
- Antimicrobial Activity : Research indicates that 4-Methylisothiazolidine 1,1-dioxide exhibits antimicrobial properties, making it a candidate for developing antifungal and antibacterial agents. Its mechanism involves interaction with specific enzymes and proteins, potentially inhibiting their activity .
Medicine
- Therapeutic Potential : Ongoing research is investigating its potential therapeutic applications, particularly in drug development targeting microbial infections .
Industry
- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and as a component in industrial processes such as water treatment and preservation .
Case Study 1: Antifungal Activity
A recent study investigated the antifungal activity of this compound against various fungal strains. The results demonstrated significant inhibition of fungal growth at specific concentrations, indicating its potential use as an antifungal agent in pharmaceuticals .
Case Study 2: Industrial Applications
In industrial settings, the compound has been evaluated for its effectiveness as a biocide in cooling water systems. The findings revealed that it effectively controls bacterial growth, thus enhancing the efficiency of water treatment processes .
Mechanism of Action
The mechanism of action of 4-Methylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group in the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4-methylisothiazolidine 1,1-dioxide with related compounds:
*Calculated data for this compound are inferred from analogs.
- Substituent Effects: The methyl group in 4-methylisothiazolidine likely enhances lipophilicity compared to bulkier substituents like 4-methoxybenzyl . Thienothiadiazine derivatives (e.g., compound 26 in ) exhibit higher melting points (85–92°C) due to extended conjugation and rigid heterocyclic systems.
Biological Activity
4-Methylisothiazolidine 1,1-dioxide is a heterocyclic organic compound characterized by its unique sulfone group, which significantly influences its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent.
- Molecular Formula : C₄H₉NO₂S
- Structure : Contains a five-membered ring with a sulfone functional group.
The synthesis typically involves the oxidation of 4-methylisothiazolidine using oxidizing agents, often in the presence of solvents such as acetonitrile. This compound's ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a valuable intermediate in organic synthesis.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study published in Bioorganic & Medicinal Chemistry Letters explored its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial survival .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The sulfone group in this compound plays a crucial role in its biological activity. It is hypothesized to interact with key enzymes and proteins within microbial cells, leading to altered metabolic processes. This interaction can inhibit essential functions such as cell wall synthesis and protein synthesis, ultimately resulting in microbial cell death .
Case Study 1: Antifungal Activity
A recent investigation focused on the antifungal properties of this compound against Candida species. The study utilized in vitro assays to determine the compound's effectiveness. Results indicated that the compound not only inhibited fungal growth but also demonstrated synergistic effects when combined with conventional antifungal agents like fluconazole.
Case Study 2: Application in Drug Development
In drug development contexts, researchers have explored the use of this compound as a scaffold for synthesizing novel pharmaceuticals targeting resistant bacterial strains. The compound's structural features allow for modifications that enhance its bioactivity and reduce toxicity .
Comparison with Related Compounds
This compound can be compared with other isothiazolidine derivatives to understand its unique properties better:
Compound | Structural Feature | Biological Activity |
---|---|---|
2-Allyl-4-Methylisothiazolidine | Allyl group instead of methyl | Different reactivity and efficacy |
4-Methylisothiazolidine | Lacks sulfone group | Reduced antimicrobial properties |
1,2,3-Benzothiadiazine | Fused benzene ring | Enhanced biological activities |
Q & A
Q. What are the primary biochemical mechanisms of action of 4-Methylisothiazolidine 1,1-dioxide in cellular systems?
Basic Research Question
this compound disrupts cellular chloride ion homeostasis by binding to chloride channels, preventing ion influx. This interaction depolarizes the cell membrane, leading to apoptosis or necrosis. Studies in cell cultures demonstrate its dose-dependent growth inhibition, particularly in chloride channel-rich cell types .
Methodological Insight :
- Experimental Design : Use patch-clamp electrophysiology to measure chloride current inhibition.
- Validation : Confirm depolarization via fluorescent membrane potential dyes (e.g., DiBAC₄(3)).
Q. What synthetic strategies are employed for preparing this compound derivatives?
Basic Research Question
Two primary routes are documented:
Radical-Mediated Cyclization : React chlorosulfonyl isocyanate with olefins (e.g., propene) in the presence of radical initiators like AIBN. Yields range from 40–65% depending on substituent steric effects .
Tandem SN/Michael Addition : Start with methanesulfonanilides and electron-withdraw group (EWG)-substituted allyl bromides. This method allows regioselective functionalization at the 3-position .
Advanced Optimization :
- Catalysis : Use Pd-catalyzed cross-coupling for late-stage diversification of the methyl group .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate derivatives.
Q. How can contradictions in reported biological activities of this compound be resolved?
Advanced Research Question
Discrepancies arise from variations in assay conditions, cell models, and impurity profiles. For example:
- Cell Model Variability : Epithelial cells (high chloride channel expression) show higher sensitivity than fibroblasts .
- Impurity Interference : Trace sulfonic acid byproducts (≤2%) in early syntheses may skew cytotoxicity assays .
Methodological Solutions :
- Standardization : Use LC-MS to verify compound purity (>98%) and quantify degradation products.
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, serum concentration) across studies .
Q. What methodological considerations are critical for assessing compound stability?
Advanced Research Question
Stability under physiological conditions depends on pH, temperature, and redox environment:
- pH Sensitivity : Hydrolyzes rapidly at pH > 8.0 (t₁/₂ = 2.3 h at pH 8.5 vs. 48 h at pH 7.4) .
- Thermal Degradation : Store at –20°C under argon; avoid freeze-thaw cycles to prevent sulfone dimerization.
Analytical Protocols :
- HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeOH gradient (40–90% MeOH over 20 min), UV detection at 254 nm.
- Stability Criteria : Define acceptable degradation thresholds (e.g., <5% degradation over 24 h at 37°C).
Q. How does structural configuration influence reactivity in organic synthesis?
Basic Research Question
The 5-membered sulfone ring imposes torsional strain, enhancing electrophilicity at the 4-position. Methyl substitution at C4 increases steric hindrance, directing reactions to C3 (e.g., nucleophilic additions) .
Case Study :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the C3 position with 70–85% efficiency .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
Advanced Research Question
- X-ray Crystallography : Resolves regiochemistry of substituted derivatives (e.g., distinguishes 3- vs. 4- isomers) .
- NMR :
- ¹H-NMR : Methyl protons resonate at δ 2.74–2.82 (singlet), while SO₂ groups deshield adjacent protons to δ 3.5–4.1 .
- ¹³C-NMR : Sulfone carbons appear at δ 52–55 ppm; carbonyl carbons at δ 166–170 ppm .
Best Practices :
- Use DEPT-135 to confirm CH₂/CH₃ groups in complex mixtures.
- Combine NOESY with computational modeling (DFT) to assign stereochemistry.
Properties
IUPAC Name |
4-methyl-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-2-5-8(6,7)3-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNXUAJQNBXKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89211-22-3 | |
Record name | 4-methylisothiazolidine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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